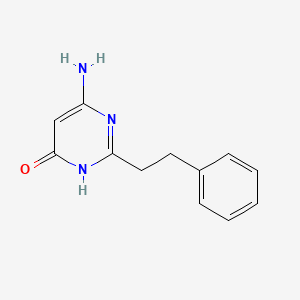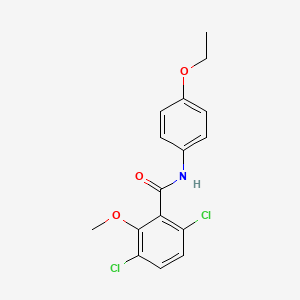
3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide" has not been directly studied in the provided papers. However, similar compounds with benzamide structures and methoxy groups have been synthesized and analyzed for various biological activities. For instance, compounds with a 3-methoxybenzamide structure have been synthesized and tested for their antiproliferative activity against cancer cell lines, showing promising results . Another compound with a similar structure demonstrated high affinity and selectivity for the dopamine D4 receptor, suggesting potential applications in neurological research . These studies indicate that benzamide derivatives with methoxy groups are of significant interest in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of an acid with an amine. In one study, the compound was synthesized by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Another approach involved the preparation of benzamide derivatives from chloroanisic acid as a starting material . These methods highlight the versatility of synthetic routes available for creating benzamide compounds with various substituents, which could be applied to synthesize "3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using X-ray crystallography. For example, one compound's crystal structure was determined to belong to the tetragonal system with specific unit cell parameters . Density functional theory (DFT) calculations are also used to optimize geometric bond lengths and angles, which are then compared with experimental X-ray diffraction values . These techniques could be used to analyze the molecular structure of "3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide."
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions to yield new compounds. For instance, treating benzamides with methylhydrazine or phenylhydrazine can afford different benzamide derivatives . Additionally, reactions with hy
Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
Research on compounds similar to 3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide focuses on understanding molecular structures and intermolecular interactions. For example, studies on N-3-hydroxyphenyl-4-methoxybenzamide have shed light on how molecular structure is influenced by intermolecular interactions, such as dimerization and crystal packing. These insights are crucial for designing drugs with desired physical and chemical properties (Karabulut et al., 2014).
Gastroprokinetic Activity
Benzamides with structural similarities to 3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide have been studied for their gastroprokinetic activity. These compounds can influence gastric emptying, an important factor in developing treatments for gastrointestinal disorders (Morie et al., 1995).
Antimicrobial Properties
Some derivatives of similar benzamides have been synthesized and evaluated for their antimicrobial properties, showing potential as therapeutic agents against bacterial and fungal infections (Desai et al., 2013).
Inhibition of Cell Division
Compounds like 3-methoxybenzamide, which share a part of the molecular structure with 3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide, have been identified as inhibitors of the bacterial cell division protein FtsZ. This inhibition leads to filamentation and eventually the lysis of cells, indicating potential applications in antibacterial strategies (Ohashi et al., 1999).
Potential in Drug Design
The structural analysis and modification of benzamide derivatives, including those with methoxy groups, provide insights into designing drugs with specific properties, such as selectivity and efficacy against certain receptors or biological targets. Studies on these compounds contribute to a deeper understanding of the structure-activity relationships that are fundamental in medicinal chemistry (Leopoldo et al., 2002).
Propiedades
IUPAC Name |
3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-3-22-11-6-4-10(5-7-11)19-16(20)14-12(17)8-9-13(18)15(14)21-2/h4-9H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYPMOXLBOFXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


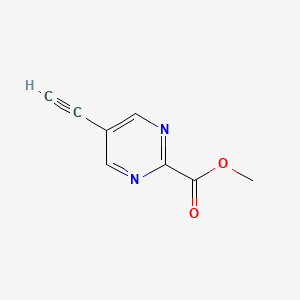
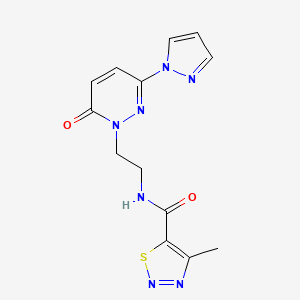
![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)

![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2509059.png)
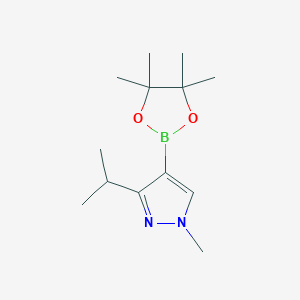
![(Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]-2-propenoic acid](/img/structure/B2509063.png)
![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-enamide](/img/structure/B2509064.png)
![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)
![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)


